molecular formula C17H15NO3 B13676272 Benzyl 2-Methoxy-1H-indole-3-carboxylate

Benzyl 2-Methoxy-1H-indole-3-carboxylate

Katalognummer: B13676272
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: DRNPGJJCAFCJMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-Methoxy-1H-indole-3-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group, a methoxy group, and a carboxylate group attached to the indole ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Methoxy-1H-indole-3-carboxylate typically involves the reaction of 2-methoxyindole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-Methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzyl 2-Methoxy-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles that have applications in material science and organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Wirkmechanismus

The mechanism of action of Benzyl 2-Methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, the compound can exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzyl 2-Methoxy-1H-indole-3-carboxylate is unique due to the presence of both benzyl and methoxy groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

benzyl 2-methoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-16-15(13-9-5-6-10-14(13)18-16)17(19)21-11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3

InChI-Schlüssel

DRNPGJJCAFCJMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.